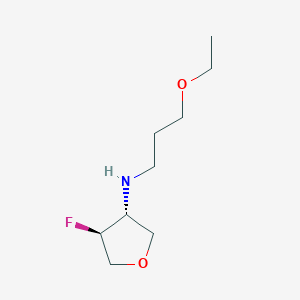

(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine

Overview

Description

(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine, also known as FEOXA, is a synthetic molecule with a range of potential applications in scientific research. FEOXA is a chiral molecule, meaning it has two forms that are mirror images of each other. This makes FEOXA an interesting research subject due to its potential to interact with biological molecules in different ways depending on its form. FEOXA has been studied for its potential use as a drug, but its applications in scientific research are also being explored.

Scientific Research Applications

Fluorescence Applications

A study by Niu et al. (2016) developed novel water-soluble hyperbranched polysiloxanes containing hydroxyl and primary amine groups, which exhibit bright blue fluorescence under UV light irradiation. This research highlights the potential of incorporating (3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine or related structures in the development of new fluorescent materials for various applications (Niu et al., 2016).

Hydroamination Catalysis

Ryu et al. (2003) described the use of organolanthanide complexes for the regioselective intermolecular hydroamination of alkenes, alkynes, and other substrates, leading to the efficient synthesis of corresponding amines and imines. This study illustrates the application of (3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine in catalytic processes, potentially offering a new approach to amine synthesis (Ryu et al., 2003).

Antibacterial Agents Synthesis

Egawa et al. (1984) synthesized compounds with amine groups similar to (3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine, demonstrating enhanced antibacterial activity. This research suggests the potential of such compounds in developing new antibacterial agents (Egawa et al., 1984).

Targeted Protein Degradation

Testa et al. (2018) explored the synthesis of 3-fluoro-4-hydroxyprolines, revealing their application in targeted protein degradation via binding to the von Hippel–Lindau (VHL) E3 ligase. This study indicates the potential of utilizing compounds like (3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine in medicinal chemistry for targeted protein degradation applications (Testa et al., 2018).

Surface Functionalization

The reaction of (3-aminopropyl)dimethylethoxysilane with silica surfaces, as studied by White and Tripp (2000), can be related to the surface functionalization applications of (3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine. This research contributes to understanding how such compounds can be used to modify surface properties for various scientific and industrial purposes (White & Tripp, 2000).

properties

IUPAC Name |

(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FNO2/c1-2-12-5-3-4-11-9-7-13-6-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVLMHAOYMTRMY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

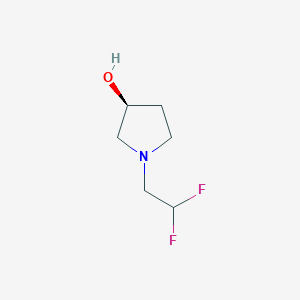

Canonical SMILES |

CCOCCCNC1COCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCCN[C@@H]1COC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one](/img/structure/B1531467.png)

![1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531477.png)